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Compound of Interest

Compound Name: Chloroacetylacetone

CAS No.: 7660-21-1

Cat. No.: B8687694

Get Quote

Executive Summary & Structural Analysis
3-Chloroacetylacetone (CAS: 1694-29-7) is a trifunctional electrophile featuring two carbonyl

centers (C2, C4) and an activated

-chlorine at the methine bridge (C3). Unlike its non-chlorinated parent (acetylacetone), the
presence of the chlorine atom at the

-position significantly alters its tautomeric equilibrium and electrophilicity, making it a "privileged
scaffold" for the synthesis of polysubstituted heteroaromatics such as thiazoles, pyrazoles, and
furans.

Structural Properties & Tautomerism
The molecule exists in a dynamic equilibrium between the keto and enol forms. The electron-

withdrawing chlorine atom stabilizes the enol form via intramolecular hydrogen bonding and

inductive effects, making the C3 position highly acidic and susceptible to deprotonation or

nucleophilic attack.
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Property Value

IUPAC Name 3-Chloropentane-2,4-dione

Molecular Formula

C

H

ClO

Molecular Weight 134.56 g/mol

Electrophilic Sites

Hard: C2/C4 Carbonyls (attacked by

amines/hydrazines)Soft: C3 Carbon (attacked

by thiols/sulfur nucleophiles)

Major Tautomer
Enol (stabilized by Cl-induced acidity and H-

bonding)

Reactivity with Sulfur Nucleophiles (Thiazole
Synthesis)
The reaction of 3-chloroacetylacetone with thioamides or thioureas is a variation of the

Hantzsch Thiazole Synthesis. This pathway is the primary industrial route for generating 5-

acetyl-4-methylthiazole derivatives.

Mechanism: The Hantzsch Cascade
Unlike simple

-haloketones, 3-chloroacetylacetone possesses two equivalent carbonyls flanking the
halogen. The reaction proceeds via an initial S-alkylation at the C3 position (displacing
chloride), followed by an intramolecular condensation between the nitrogen lone pair and one
of the carbonyl groups.

Key Insight: The presence of the second acetyl group at C3 means the final product retains an

acetyl functionality at the 5-position of the thiazole ring, a feature not possible with standard

chloroacetone.
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Figure 1: Mechanism of Hantzsch Thiazole Synthesis using 3-Chloroacetylacetone
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Experimental Protocol: Synthesis of 2-Amino-4-methyl-
5-acetylthiazole
Context: This protocol utilizes the high reactivity of the C3-Cl bond towards soft nucleophiles

(S-center of thiourea).

Reagents:

3-Chloro-2,4-pentanedione (13.5 g, 0.1 mol)

Thiourea (7.6 g, 0.1 mol)

Ethanol (Absolute, 100 mL)

Pyridine (Catalytic amount, optional)

Procedure:

Dissolve thiourea in ethanol at reflux temperature.

Add 3-chloro-2,4-pentanedione dropwise over 30 minutes. Note: The reaction is

exothermic; maintain gentle reflux.[1]

Reflux the mixture for 2–3 hours. A precipitate (thiazole hydrochloride salt) may form.

Cool to room temperature and neutralize with 10% NaHCO

solution to pH 8.
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Filter the resulting solid, wash with cold water, and recrystallize from ethanol/water.

Expected Yield: 75–85%.

Validation:

1H NMR (DMSO-d6):

2.4 (s, 3H, CH

-Thiazole), 2.5 (s, 3H, Acetyl-CH

), 7.5 (bs, 2H, NH

).

Reactivity with Nitrogen Nucleophiles (Pyrazole
Synthesis)
Reaction with hydrazines (binucleophiles) targets the 1,3-dicarbonyl system.[2] While 2,4-

pentanedione yields 3,5-dimethylpyrazole, the 3-chloro derivative yields 4-chloro-3,5-

dimethylpyrazole. The chlorine atom is retained because the cyclization occurs on the carbonyl

carbons (C2/C4), and the C3-Cl bond is orthogonal to the condensation pathway.

Mechanism: Double Condensation
Step 1: Nucleophilic attack of hydrazine NH

on C2 carbonyl

Hydrazone formation.[2]

Step 2: Intramolecular attack of the second NH

on C4 carbonyl.

Step 3: Dehydration and aromatization to form the pyrazole ring.

Critical Note: If the reaction is performed under reducing conditions (e.g., excess hydrazine at

high heat), reductive dechlorination may occur, yielding 3,5-dimethylpyrazole. Controlled
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stoichiometry (1:1) and mild temperatures favor the 4-chloro derivative.

Experimental Protocol: Synthesis of 4-Chloro-3,5-
dimethylpyrazole

Reagents:

3-Chloro-2,4-pentanedione (1.0 eq)[3]

Hydrazine Monohydrate (1.1 eq)

Methanol (Solvent)

Procedure:

Cool a solution of hydrazine hydrate in methanol to 0°C.

Slowly add 3-chloro-2,4-pentanedione (dissolved in methanol) to the hydrazine solution.

Caution: Highly exothermic.

Stir at 0°C for 1 hour, then allow to warm to room temperature.

Evaporate solvent under reduced pressure.[4][5]

Recrystallize the residue from hexane/ethyl acetate.

Reactivity with Carbon Nucleophiles (Feist-Bénary
Furan Synthesis)
3-Chloroacetylacetone serves as the

-halo carbonyl component in the Feist-Bénary synthesis. Reacting it with another

-dicarbonyl (e.g., ethyl acetoacetate) in the presence of a base (pyridine or piperidine) yields
highly substituted furans.

Mechanism: Enolate of the partner dicarbonyl attacks the C2 carbonyl of 3-

chloroacetylacetone (Aldol-like), followed by intramolecular O-alkylation displacing the C3-
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chloride.

Safety & Handling Guidelines
3-Chloroacetylacetone is a potent alkylating agent and lachrymator.

Toxicity: High. Causes severe skin burns and eye damage. Potential sensitizer.

Stability: Decomposes slowly upon exposure to light and moisture, releasing HCl. Store

under inert gas (Argon/Nitrogen) at 2–8°C.

Incompatibility: Violent reaction with strong oxidizers and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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